molecular formula C23H17N3O6 B2747922 (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate CAS No. 327062-76-0

(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2747922
CAS No.: 327062-76-0
M. Wt: 431.404
InChI Key: VXHXNBIZFVCTCD-DTQAZKPQSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a nitrophenyl group, a cyano group, and an acrylamido group, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyano and acrylamido groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-ethyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)benzoate: Similar structure but with a different position of the nitro group.

    (E)-ethyl 2-(2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamido)benzoate: Similar structure but with a different position of the nitro group.

    (E)-ethyl 2-(2-cyano-3-(5-(3-aminophenyl)furan-2-yl)acrylamido)benzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in (E)-ethyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)19-8-3-4-9-20(19)25-22(27)16(14-24)13-18-10-11-21(32-18)15-6-5-7-17(12-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHXNBIZFVCTCD-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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